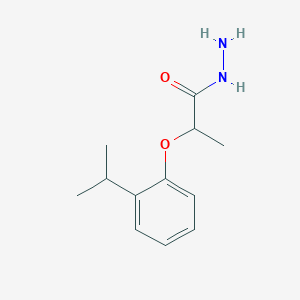

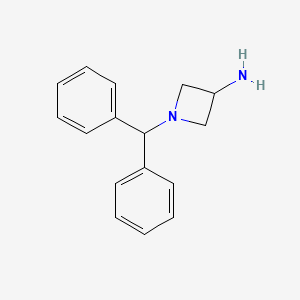

![molecular formula C17H19N B1275509 2-[1,1'-联苯]-4-基哌啶 CAS No. 383128-28-7](/img/structure/B1275509.png)

2-[1,1'-联苯]-4-基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

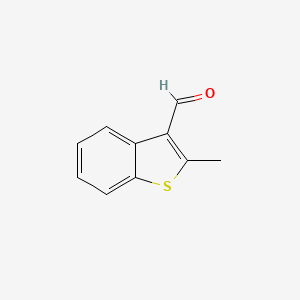

The compound "2-[1,1'-Biphenyl]-4-ylpiperidine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of piperidine derivatives is a common theme in the provided papers. For instance, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed and synthesized as biased agonists of serotonin 5-HT1A receptors . Similarly, a series of 2,6-diarylpiperidin-4-one N(4')-cyclohexyl thiosemicarbazones were synthesized from corresponding diarylpiperidin-4-ones . Another paper describes the synthesis of substituted 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines as dopaminergic ligands . These examples demonstrate the diverse synthetic routes and methodologies employed to create piperidine-based compounds, which could be relevant for the synthesis of "2-[1,1'-Biphenyl]-4-ylpiperidine".

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Single-crystal X-ray diffraction analysis has been used to confirm the chemical structures of synthesized compounds . The paper on group 2 metal complexes with pyridinic ligands provides detailed insights into the coordination behavior and geometry around metal ions, which could be extrapolated to understand the molecular structure of "2-[1,1'-Biphenyl]-4-ylpiperidine" .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is highlighted in several papers. For example, the SEAr/SNAr reaction was used to synthesize a compound with a 1,1',1''-(2',4'-dinitro-[1,1'-biphenyl]-2,4,6-triyl)tripiperidine structure . This indicates the potential reactivity of biphenyl-piperidine compounds under nucleophilic aromatic substitution conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, metabolic stability, and penetration through biological barriers, are important for their pharmacokinetic profiles . The antimicrobial activity of some 2-(benzothiazol-2-yl)-1-(alkyl-2,6-diarylpiperidin-4-ylidine)hydrazine derivatives was evaluated, providing insights into the biological properties of these compounds . Additionally, the electrochemical and photophysical properties of cyclometalated platinum(II) acetylide complexes with a bipyridyl moiety were studied, which could be relevant for understanding the properties of "2-[1,1'-Biphenyl]-4-ylpiperidine" .

科学研究应用

酪氨酸酶抑制

2-[1,1'-联苯]-4-基哌啶衍生物因其作为酪氨酸酶抑制剂的潜力而受到探索。Kwong 等人 (2017) 的一项研究合成了一系列这些化合物,发现其中一些表现出显着的抗酪氨酸酶活性。这些活性与标准抑制剂曲酸相当,表明它们在与酪氨酸酶抑制相关的临床治疗中的潜力 (Kwong 等人,2017).

GlyT1 抑制

Zhao 等人 (2009) 发现了一种新型且选择性的甘氨酸转运蛋白 1 (GlyT1) 抑制剂,其中包含 4-吡啶-2-基哌啶磺酰胺。这些抑制剂显示出改善的水溶性,并且没有时间依赖性的 CYP 抑制活性,突出了这些化合物的治疗潜力 (Zhao 等人,2009).

化学合成和表征

Micheletti 等人 (2020) 通过 SEAr/SNAr 反应合成了和表征了一种包含 2-[1,1'-联苯]-4-基哌啶的化合物。所合成化合物的结构使用各种光谱方法阐明,有助于此类化合物的化学知识 (Micheletti 等人,2020).

发光和光物理性质

Zhang 等人 (2020) 合成了基于三苯基吡啶衍生物的新型磷光主体材料,包括具有 2-[1,1'-联苯]-4-基哌啶结构的材料。这些材料表现出优异的热稳定性和高三重态能级,在不同的溶剂中发出蓝色荧光,这在光物理研究和材料科学中可能具有应用 (Zhang 等人,2020).

安全和危害

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

未来方向

This involves predicting or discussing potential future research directions or applications of the compound based on its properties and reactivity.

属性

IUPAC Name |

2-(4-phenylphenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-3,6-7,9-12,17-18H,4-5,8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIHYIUYBRGORU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylphenyl)piperidine | |

CAS RN |

383128-28-7 |

Source

|

| Record name | 2-[1,1′-Biphenyl]-4-ylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

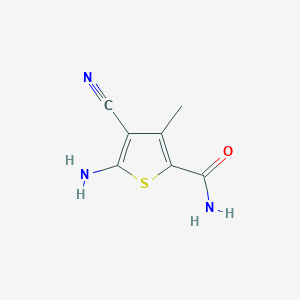

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)